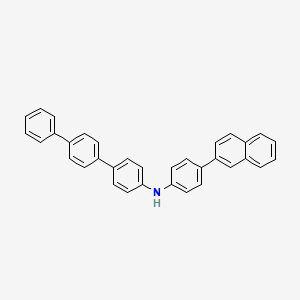

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline

CAS No.:

Cat. No.: VC18299224

Molecular Formula: C34H25N

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H25N |

|---|---|

| Molecular Weight | 447.6 g/mol |

| IUPAC Name | N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline |

| Standard InChI | InChI=1S/C34H25N/c1-2-6-25(7-3-1)27-10-12-28(13-11-27)29-16-20-33(21-17-29)35-34-22-18-30(19-23-34)32-15-14-26-8-4-5-9-31(26)24-32/h1-24,35H |

| Standard InChI Key | BDSQTDRTBINNGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |

Introduction

Chemical Identity

-

IUPAC Name: 4-(Naphthalen-2-yl)-N-[4-(4-phenylphenyl)]aniline

-

Molecular Formula:

-

Molecular Weight: 421.54 g/mol

-

Structure: The compound consists of a central amine group bonded to two aromatic systems, including naphthalene and biphenyl units.

Structural Features:

-

The molecule integrates extended conjugated systems, contributing to its electronic and photophysical properties.

-

The presence of rigid aromatic groups enhances thermal stability.

Synthesis

The synthesis of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline typically involves the following steps:

-

Aromatic Substitution:

-

Aniline derivatives are functionalized with naphthalene and biphenyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

-

-

Purification:

-

The product is purified by recrystallization or chromatography to ensure high purity for subsequent applications.

-

Applications

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline finds use in advanced materials due to its unique optical and electronic properties:

-

Organic Light Emitting Diodes (OLEDs):

-

Acts as a hole transport material or an emitter due to its conjugated structure and ability to facilitate charge transfer.

-

Enhances device efficiency and stability.

-

-

Photovoltaics:

-

Utilized in organic solar cells where its extended conjugation aids in light absorption and charge mobility.

-

-

Sensors:

-

Its fluorescence properties make it suitable for chemical sensing applications.

-

Research Findings

Recent studies have highlighted the compound's role in electronics:

-

Charge Transport Properties:

-

Exhibits high hole mobility due to the alignment of π-conjugated systems.

-

-

Thermal Stability:

-

The compound demonstrates excellent stability under operational conditions, making it ideal for long-term applications in devices like OLEDs.

-

-

Photophysical Characteristics:

-

Strong absorption in the UV-visible range.

-

High photoluminescence quantum yield.

-

Challenges and Future Directions

While N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline shows promise, challenges remain:

-

Synthesis Complexity:

-

Multi-step synthesis processes can be cost-intensive.

-

-

Scalability:

-

Developing scalable methods for industrial applications is critical.

-

Future research aims to optimize synthetic routes and explore derivatives with enhanced properties for next-generation optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume